The synthesis of barnidipine hydrochloride typically involves two main chemical steps, beginning with the formation of an intermediate followed by chiral resolution through crystallization. The process often employs the Hantzsch reaction, which can yield racemic mixtures of unsymmetrical 1,4-dihydropyridines. To achieve stereoselectivity, specific chiral auxiliaries are used .
The molecular structure of barnidipine hydrochloride can be represented as follows:
The compound exhibits optical isomerism due to the presence of two chiral centers, resulting in four possible stereoisomers, although only the (S,S) configuration is therapeutically relevant .
Barnidipine hydrochloride undergoes various chemical reactions during its synthesis and degradation:
Barnidipine hydrochloride operates primarily by blocking L-type calcium channels in vascular smooth muscle cells. This action leads to:
The compound's selectivity for calcium channels contributes to its efficacy as an antihypertensive agent while minimizing adverse effects associated with non-selective calcium channel blockers .
Barnidipine hydrochloride possesses several notable physical and chemical properties:
Barnidipine hydrochloride is primarily used for:
The compound's unique properties make it a subject of ongoing research into its potential applications beyond hypertension, including its effects on other cardiovascular conditions .
Barnidipine hydrochloride (C₂₇H₃₀ClN₃O₆; MW 528.00) is a dihydropyridine (DHP) calcium channel blocker characterized by two chiral centers, enabling four possible stereoisomers [3] [8]. The active pharmaceutical ingredient (API) exclusively adopts the (3'S,4S) configuration, where the 3' position in the pyrrolidine ring and the 4-position in the dihydropyridine ring exhibit specific stereochemistry. This configuration is critical for target binding affinity, as the (3'S,4S)-enantiomer demonstrates the highest potency and longest duration of action among all stereoisomers [3]. The molecular structure features a 1,4-dihydropyridine core substituted with a 3-nitrobenzylidene group at C4, methyl ester at C5, and a benzylpyrrolidinyl ester at C3 (Figure 1) [3] [7].
Table 1: Stereochemical Features of Barnidipine Hydrochloride
| Feature | Description |
|---|---|
| Chiral Centers | C3' (pyrrolidine ring), C4 (dihydropyridine ring) |
| Active Configuration | (3'S,4S) |
| Molecular Formula | C₂₇H₂₉N₃O₆•HCl |
| Absolute Configuration | [α]D = +116.5° (c 0.01 g/mL, MeOH) [8] |
| Enantiomeric Purity | ≥99.8% in commercial API [8] |
Synthesis involves stereoselective resolution using cinchonine to isolate the (3'R,4S)-carboxylic acid intermediate, followed by coupling with (S)-1-benzylpyrrolidin-3-ol. Impurities like Impurity 2 (3'S,4R diastereomer) arise from residual (3'S,4R) enantiomers during synthesis [8].
Barnidipine hydrochloride exhibits high lipophilicity, with a predicted partition coefficient (LogP) of 4.12 [3] [4]. This property facilitates penetration through lipid membranes, enhancing bioavailability and vascular smooth muscle targeting. Experimentally, its solubility profile includes:
Table 2: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 528.00 g/mol | Monoisotopic [3] |
| LogP (n-octanol/water) | 4.12 | ALOGPS [3] |
| Water Solubility | 0.004 mg/mL | ALOGPS [3] |
| Polar Surface Area | 111.01 Ų | ChemAxon [3] |
| Rotatable Bonds | 9 | ChemAxon [3] |
Lipophilicity governs barnidipine’s binding to α₁-acid glycoprotein (AGP), particularly the F1/S variants, which preferentially bind lipophilic drugs [6]. The molecule’s 9 rotatable bonds and non-planar structure further influence its conformational flexibility and membrane interactions [3].
The (3'S,4S) enantiomer of barnidipine demonstrates superior pharmacological activity compared to other stereoisomers:
Stereochemical impurities significantly reduce efficacy:
Table 3: Pharmacological Impact of Stereochemical Impurities
| Impurity | Chemical Identity | Pharmacological Activity |
|---|---|---|
| Impurity 2 | (3'S,4R)-Diastereomer | <10% activity vs. barnidipine [8] |
| Impurity 3 | 3-(R)-1-Benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Inactive [8] |
| Impurity 4 | (S)-3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Reduced potency [8] |
| Impurity 5 | (3'S,4S)-1-Benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | Altered pharmacokinetics [8] |
Compared to racemic DHP blockers (e.g., nifedipine), barnidipine’s single-enantiomer design enhances receptor selectivity and reduces off-target effects [3]. Its stereochemistry also mitigates photodegradation, as dehydrogenation (Impurity 3) occurs only under harsh oxidative conditions [8].
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 22108-99-2
CAS No.: 20184-94-5